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Compound of Interest

Compound Name: 2-Chlorobenzylamine

Cat. No.: B130927

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chlorobenzylamine (CAS No. 89-97-4) is a chlorinated derivative of
benzylamine utilized as a chemical intermediate in the synthesis of various pharmaceutical
compounds and in chemical research.[1][2] Its utility stems from its reactivity and inhibitory
activities, such as against plasmin and bovine thrombin.[3] A thorough understanding of its
thermodynamic and physical properties is crucial for process optimization, reaction modeling,
and ensuring safety in its applications. This guide provides a compilation of available physical
and chemical properties, outlines the experimental and computational methodologies for
determining thermodynamic data, and visualizes relevant chemical processes.

While specific experimental data for core thermodynamic properties such as enthalpy of
formation, Gibbs free energy of formation, and entropy for 2-Chlorobenzylamine are not
readily available in public literature, this guide summarizes the known physical constants and
describes the established methodologies for their determination.

Physical and Chemical Properties

The following tables summarize the key physical and chemical identification properties for 2-
Chlorobenzylamine that have been reported in the literature.

Table 1: General and Chemical Identification
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Property Value Source(s)
Molecular Formula C7HsCIN [21[3114]
Molecular Weight 141.60 g/mol [41[5]

CAS Number 89-97-4 [31[4]
Appearance Colorless to light yellow liquid [1112]

Odor Slight amine odor [1][5]
SMILES String NCclccccclCl [4]

InChi Key KDDNKZCVYQDGKE- 5]

UHFFFAOYSA-N

Table 2: Key Physical and Thermodynamic Properties

Property Value Conditions Source(s)
Boiling Point 215 °C at 1 atm (lit.) [1112]
103-105 °C at 11-15 mmHg (lit.) [4][6]

) ) Solv: N,N-
Melting Point 227-228 °C ] ) [2][3][6]

dimethylformamide
Density 1.173 g/mL at 25 °C (lit.) [11[2]
Refractive Index .
1.562 at 20 °C (lit.) [1][2]
(n20/D)
Vapor Pressure 0.0772 mmHg at 25 °C [2]
Flash Point 88 °C (190.4 °F) closed cup
pKa 8.52+0.10 Predicted [2][3]
N Somewhat soluble in

Solubility [1][5]

water
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Methodologies for Determining Thermodynamic
Properties

The determination of thermodynamic properties for a compound like 2-Chlorobenzylamine
involves a combination of experimental techniques and computational methods.

Experimental Protocols

a) Calorimetry: Calorimetry is the primary experimental method for directly measuring heat
changes associated with chemical reactions or physical transitions, which is fundamental for
determining enthalpy.

o Combustion Calorimetry: To determine the standard enthalpy of formation (AfH®), a precise
mass of the substance is completely combusted in a bomb calorimeter under high-pressure
oxygen. The heat released during the combustion is measured, and from this, the enthalpy of
combustion (AcH°) is calculated. Using Hess's law and the known standard enthalpies of
formation for the products (CO2z, H20, HCI, and N2), the enthalpy of formation of the
compound can be derived.

 Differential Scanning Calorimetry (DSC): DSC is used to measure heat capacity (Cp) and the
enthalpy changes associated with phase transitions (e.g., melting, crystallization). The
instrument measures the difference in heat flow required to increase the temperature of a
sample and a reference. This allows for the determination of melting point (Tfus) and
enthalpy of fusion (AfusH).

b) Vapor Pressure Measurement: The enthalpy of vaporization (AvapH) can be determined by
measuring the vapor pressure of the liquid at different temperatures. Techniques like the
transpiration method or static vapor pressure measurement are used. The Clausius-Clapeyron
equation is then applied to the vapor pressure-temperature data to calculate the enthalpy of
vaporization.

c) Spectroscopy: While not a direct measure of thermodynamic properties, spectroscopic
methods provide essential molecular data (e.g., vibrational frequencies, rotational constants)
that are used in statistical mechanics to calculate thermodynamic functions like entropy (S°)
and heat capacity (Cp).[7]
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« Infrared (IR) and Raman Spectroscopy: These techniques are used to determine the
vibrational frequencies of the molecule.

e Microwave Spectroscopy: This provides data on the rotational constants of the molecule.

Computational Protocols

Computational chemistry provides a powerful alternative for estimating thermodynamic
properties, especially when experimental data is scarce.[8]

e Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) or ab initio
calculations (e.g., Mgller-Plesset perturbation theory) are used to calculate the electronic
structure and energy of a molecule. From these calculations, properties such as the standard
enthalpy of formation can be derived using methods like atomization energies or isodesmic
reactions.

 Statistical Mechanics: The results from quantum chemical calculations (e.g., optimized
geometry, vibrational frequencies, and electronic energy) are used as input for statistical
mechanics equations to calculate thermodynamic functions such as entropy, heat capacity,
and Gibbs free energy.[8] This involves calculating the translational, rotational, vibrational,
and electronic partition functions.

The following diagram illustrates a general workflow for the determination of thermodynamic
properties, combining both experimental and computational approaches.
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General Workflow for Thermodynamic Property Determination

Experimental Methods Computational Methods

Vapor Pressure Calorimetry Spectroscopy Quantum Chemistry
Measurement (Combustion, DSC) (IR, Raman) (DFT, ab initio)

Statistical Mechanics

¢ Md Propigies/ l

Enthalpy (AH®) Heat Capacity (Cp) Entropy (S°)

N2=AH-TAS AG = AH -TAS

Gibbs Free Energy (AG°®)
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Synthesis of 2-Chlorobenzylamine

Potassium

2-Chlorobenzylchloride Phthalimide

Step 1: .
Phthalimide Reaction-'

s
N-(2-chlorobenzyl)phthalimide

Hydrolysis or

Hydrazinolysis

Step 2:
Phthalimide Cleavage:

2-Chlorobenzylamine

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide on the Thermodynamic
Properties of 2-Chlorobenzylamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b130927#2-chlorobenzylamine-thermodynamic-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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